![molecular formula C8H10F3I B13454587 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-5-(trifluoromethyl)bicyclo[311]heptane is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane typically involves the iodination of a bicyclo[3.1.1]heptane precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Cycloaddition products with expanded ring systems .
Scientific Research Applications
1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its iodine and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .
Comparison with Similar Compounds
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-5-(trifluoromethyl)bicyclo[2.2.1]heptane
- 1-Iodo-5-(trifluoromethyl)bicyclo[2.1.1]hexane
Uniqueness: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound in the design of new molecules with improved properties for various applications .
Properties
Molecular Formula |
C8H10F3I |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
1-iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H10F3I/c9-8(10,11)6-2-1-3-7(12,4-6)5-6/h1-5H2 |
InChI Key |
LYLLJSGSGOOPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


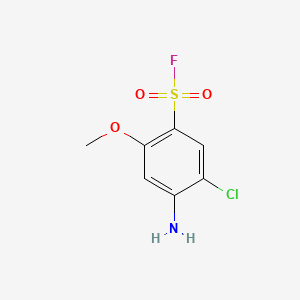

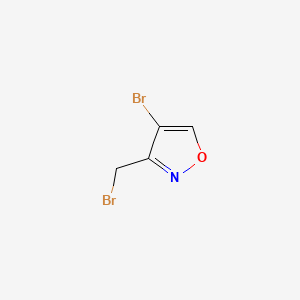
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
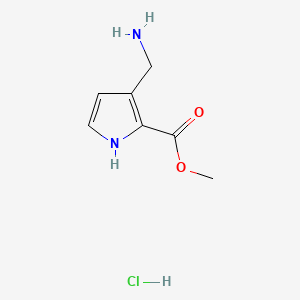
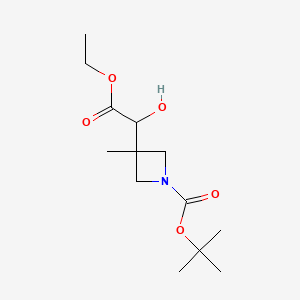
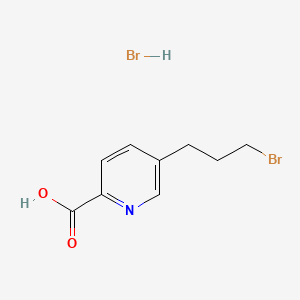
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)

![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)
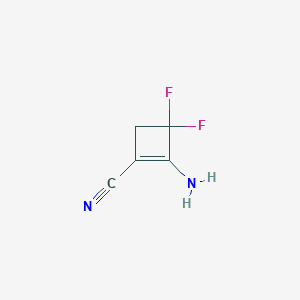
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
